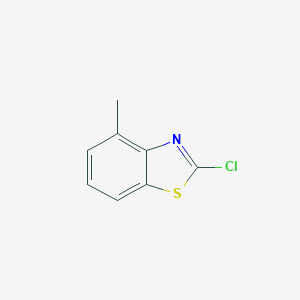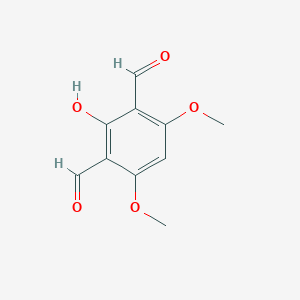
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol, also known as TPCM, is a cyclohexane-based compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCM is a chiral molecule with four stereocenters, making it a unique and complex molecule to synthesize and study.
科学研究应用
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit excellent catalytic activity in various reactions, including the Diels-Alder reaction.
作用机制
The mechanism of action of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of inflammatory cytokines.
生化和生理效应
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to induce apoptosis in cancer cells by targeting various signaling pathways, leading to the suppression of tumor growth. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
实验室实验的优点和局限性
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has several advantages and limitations for lab experiments. The advantages of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its unique structure, which allows for the synthesis of novel materials with unique properties, and its potent antitumor activity, which makes it a promising candidate for drug development. The limitations of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its low yield, which makes it challenging to obtain sufficient quantities of the compound for experiments, and its complex structure, which makes it difficult to synthesize and study.
未来方向
There are several future directions for (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol research, including the development of new synthesis methods to improve the yield and efficiency of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol synthesis, the exploration of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's potential applications in drug delivery systems, the investigation of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's mechanism of action in cancer cells, and the development of novel materials based on (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. Additionally, further studies are needed to determine the safety and toxicity of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in vivo, as well as its potential side effects. Overall, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a promising compound with significant potential for various applications in scientific research.
合成方法
The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is via a Diels-Alder reaction between phenyl vinyl sulfone and cyclohexadiene. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a challenging process due to its complex structure, and the yield of the final product is relatively low.
属性
CAS 编号 |
131233-70-0 |
|---|---|
产品名称 |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
分子式 |
C27H30O6 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C27H30O6/c28-22-23(29)25(31-16-19-10-4-1-5-11-19)27(33-18-21-14-8-3-9-15-21)26(24(22)30)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2/t22?,23-,24-,25-,26+,27?/m1/s1 |
InChI 键 |
DLTULJLWMBPREM-UZXVYOLYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
同义词 |
1,5,6-TOBMI 1,5,6-tri-O-benzyl-myo-inositol 1,5,6-tri-O-benzylmyoinositol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



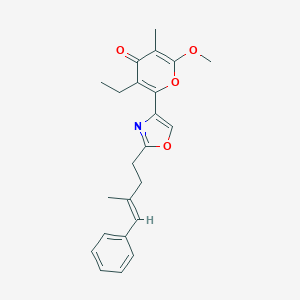
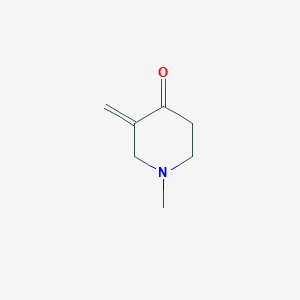
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
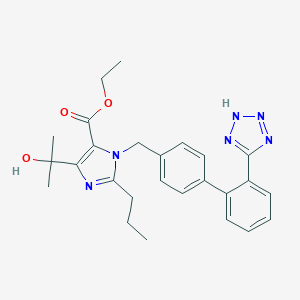
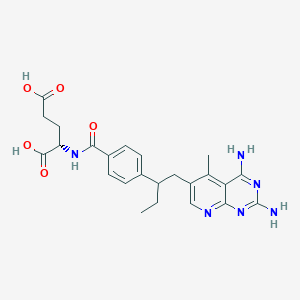
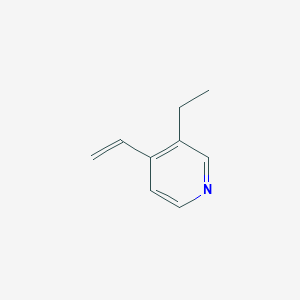
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
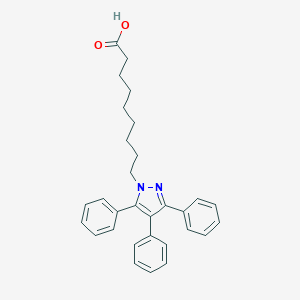
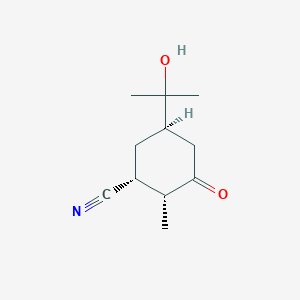
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)


